molecular formula C13H15NO2 B15349406 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol

7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol

Cat. No.: B15349406
M. Wt: 217.26 g/mol
InChI Key: JMCWADOUIKEMFY-UHFFFAOYSA-N
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Description

7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol is a chemical compound with a molecular structure that includes a naphthalene ring system substituted with an aminoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol typically involves multiple steps, starting with the base naphthalene compound. The aminoethyl group is introduced through amination reactions, and the methylation step is achieved using appropriate methylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol is used as a building block for synthesizing more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a fluorescent probe or chemosensor for detecting specific ions or molecules within biological systems. Its fluorescence properties make it useful in imaging and diagnostic applications.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol exerts its effects depends on its specific application. For example, as a chemosensor, it may interact with target molecules through non-covalent interactions such as hydrogen bonding or π-π stacking. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 7-(2-Aminoethyl)camptothecin

  • 7-(2-Aminoethyl)theophylline

  • Tris(2-aminoethyl)amine

Uniqueness: 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol stands out due to its specific structural features and reactivity profile. While similar compounds may share the aminoethyl group, the presence of the methylnaphthalene core and the specific positioning of functional groups contribute to its unique properties and applications.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

7-(2-aminoethyl)-1-methylnaphthalene-2,3-diol

InChI

InChI=1S/C13H15NO2/c1-8-11-6-9(4-5-14)2-3-10(11)7-12(15)13(8)16/h2-3,6-7,15-16H,4-5,14H2,1H3

InChI Key

JMCWADOUIKEMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC(=C1O)O)CCN

Origin of Product

United States

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